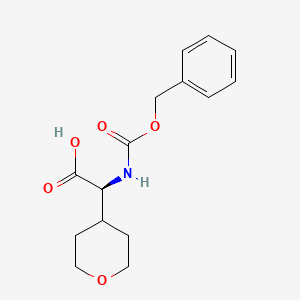

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

説明

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral carboxylic acid derivative featuring a tetrahydro-2H-pyran-4-yl moiety and a benzyloxycarbonyl (Cbz)-protected amino group. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block due to its stereochemical specificity and stability under diverse reaction conditions . Its structural uniqueness lies in the combination of a rigid tetrahydropyran ring and the Cbz group, which enhances solubility in organic solvents while allowing selective deprotection under hydrogenolytic conditions.

特性

IUPAC Name |

(2S)-2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTENIAVLDXOKCR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

Amide Bond Formation via Carbodiimide-Mediated Coupling

The carboxylic acid group undergoes efficient coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 20°C. This reaction forms stable amides with yields dependent on steric and electronic factors of the amine partner .

Example Reaction Table

| Amine Partner | Catalyst System | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| tert-Butyl(3S,8aR)-hexahydropyrrolo[1,2-a]pyrazine | EDC/HOBt/DIPEA | THF | 18 | 68% |

| (1S,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine | EDC/HOBt/DIPEA | DMF | 24 | 54% |

Mechanistic Notes :

-

Activation of the carboxylic acid by EDC forms an O-acylisourea intermediate, stabilized by HOBt to minimize side reactions .

-

Stereochemical integrity at the (S)-configured α-carbon is preserved under mild coupling conditions .

Deprotection of the Cbz Group via Hydrogenolysis

The Cbz-protected amine undergoes catalytic hydrogenation using 20% palladium on carbon (Pd/C) under a hydrogen atmosphere (3 atm) in methanol. This cleavage yields the free amine without racemization .

Key Conditions :

-

Catalyst : 20% Pd/C (20 wt%)

-

Solvent : Methanol

-

Time : 4 hours

Applications :

The deprotected amine serves as a building block for peptidomimetics and heterocyclic scaffolds, leveraging its chiral tetrahydro-pyran moiety for conformational control .

Sulfamoylation and Sulfation Reactions

While direct data on sulfamoylation of this compound is limited, analogous Cbz-protected glucosamine derivatives undergo regioselective sulfation using pyridine-sulfur trioxide complexes in aqueous alkaline conditions (pH 9–10) .

General Protocol for Sulfation :

-

Dissolve substrate in deionized water (6 mL/mmol).

-

Adjust pH to 9–10 with 2 M NaOH.

-

Add pyridine-SO₃ complex (1.1 eq) in portions, maintaining pH 9–10.

Expected Outcome :

Sulfation likely targets hydroxyl groups on the tetrahydro-pyran ring if present in derivative forms, but the parent compound’s carboxylic acid and Cbz groups remain inert under these conditions .

Stability Under Acidic and Basic Conditions

-

Acidic Hydrolysis : The Cbz group resists cleavage under mild HCl/dioxane conditions (4 M, 60°C, 4 h), making it compatible with acid-labile protecting groups .

-

Alkaline Hydrolysis : Prolonged exposure to strong bases (e.g., NaOH) risks ester or amide hydrolysis but leaves the tetrahydro-pyran ring intact .

Stereochemical Influence on Reactivity

The (S)-configuration at the α-carbon directs regioselectivity in couplings. Computational studies suggest the tetrahydro-pyran ring adopts a chair conformation, shielding one face of the molecule and favoring nucleophilic attack on the less hindered side .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid can exhibit significant anticancer activity. For instance, derivatives of amino acids have been utilized in the development of targeted therapies for malignancies such as melanoma. The compound's structure allows for modifications that enhance its biological activity against cancer cell lines, making it a candidate for further investigation in drug development .

Neuroprotective Effects

Studies have suggested that certain amino acid derivatives possess neuroprotective properties. The incorporation of this compound in formulations aimed at treating neurodegenerative diseases could provide insights into its efficacy in protecting neuronal cells from oxidative stress and apoptosis .

Peptide Synthesis

Building Block for Peptides

this compound serves as a valuable building block in peptide synthesis. Its benzyloxycarbonyl (Z) protecting group allows for selective deprotection under mild conditions, making it suitable for the synthesis of peptides with sensitive functional groups . This property is particularly advantageous in synthesizing complex peptides used in therapeutic applications.

Synthesis of Novel Peptides

The compound has been employed in the synthesis of novel peptides that exhibit enhanced pharmacological profiles. Researchers have been able to modify the side chains of this amino acid to create peptides with improved binding affinities to biological targets, thus expanding the scope of peptide-based therapeutics .

Organic Synthesis

Versatile Intermediate

In organic synthesis, this compound acts as a versatile intermediate. Its structure allows it to participate in various chemical reactions, including coupling reactions and cyclization processes, which are essential for constructing more complex molecules . This versatility makes it an attractive target for synthetic chemists aiming to develop new compounds with specific functionalities.

Applications in Asymmetric Synthesis

The compound's chiral nature makes it a valuable reagent in asymmetric synthesis. It can be used to produce enantiomerically enriched compounds, which are crucial in the pharmaceutical industry where the chirality of a drug can significantly influence its therapeutic effects .

作用機序

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine. This amine can then interact with molecular targets, modulating their activity. The tetrahydropyranyl moiety can enhance the compound’s stability and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The compound belongs to a family of tetrahydro-2H-pyran-yl acetic acid derivatives, with variations primarily in:

Protecting groups (e.g., Cbz, Boc, Fmoc).

Stereochemistry (S vs. R configuration).

Functional groups (e.g., esters, salts).

Comparative Data Table

Detailed Analysis of Structural and Functional Differences

Protecting Group Chemistry

- Cbz (Target Compound): Stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd). Ideal for orthogonal protection strategies .

- Boc () : Removed under strong acidic conditions (e.g., TFA), making it compatible with Fmoc-based peptide synthesis .

- Fmoc () : Base-labile (e.g., piperidine), enabling sequential deprotection in solid-phase synthesis .

Stereochemical Impact

- The S configuration in the target compound is critical for enantioselective applications, such as asymmetric catalysis or binding to chiral receptors.

- The R enantiomer () may exhibit divergent biological activity or reactivity, emphasizing the need for stereochemical control in synthesis .

Physicochemical Properties

生物活性

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, commonly referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₅ |

| Molecular Weight | 285.27 g/mol |

| CAS Number | 1098184-12-3 |

The compound features a tetrahydropyran ring, which is known for its role in enhancing the bioavailability of various pharmaceutical agents.

Research indicates that the compound exhibits significant interactions with various biological targets. Notably, it has been studied for its effects on neurotransmitter systems, particularly in modulating glutamatergic signaling pathways. The benzyloxycarbonyl group enhances lipophilicity, which may facilitate better penetration through biological membranes.

Pharmacological Studies

- Neuroprotective Effects :

- Anti-inflammatory Properties :

- Antioxidant Activity :

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration highlighted that administration of this compound significantly improved cognitive functions and reduced neuronal loss in the hippocampus when subjected to oxidative stress conditions .

Case Study 2: Inflammatory Response Modulation

In a controlled trial assessing inflammatory markers in rats, the compound reduced levels of TNF-alpha and IL-6 significantly compared to untreated controls. This suggests its potential utility as an adjunct therapy in inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid?

- Methodology : The compound can be synthesized via carbamate protection of an α-amino acid. For example, reacting (S)-tetrahydro-2H-pyran-4-yl glycine with benzyl chloroformate (Cbz-Cl) in the presence of a base like NaHCO₃. Purification is typically achieved via flash silica chromatography, yielding a yellow oil .

- Key Steps :

- Protection of the amino group with Cbz-Cl under aqueous conditions.

- Acidification (e.g., HCl) to isolate the carboxylic acid.

- NMR (¹H, ¹³C) to confirm stereochemistry and purity .

Q. How is the compound characterized to validate its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the Cbz group (δ ~7.3 ppm for aromatic protons), tetrahydro-2H-pyran-4-yl protons (δ ~3.5–4.0 ppm for oxymethine), and carboxylic acid (δ ~12–13 ppm, broad) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~348.3 g/mol).

- HPLC : Chiral columns to verify enantiomeric purity (e.g., >98% ee) .

Q. What are the critical safety considerations when handling this compound?

- Hazard Codes : R11 (flammable), R36/37/38 (irritating to eyes/respiratory system/skin).

- First Aid :

- Skin contact: Wash with soap/water.

- Inhalation: Move to fresh air.

- Storage: Keep in a dry, cool place away from ignition sources .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Strategies :

- Use enantiomerically pure starting materials (e.g., (S)-tetrahydro-2H-pyran-4-yl glycine).

- Chiral resolution via diastereomeric salt formation (e.g., with tartaric acid derivatives).

- Monitor stereochemical integrity using circular dichroism (CD) or chiral HPLC .

Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?

- Root Causes : Variability in crystallization solvents, polymorphic forms, or impurities.

- Solutions :

- Recrystallize using solvents like ethyl acetate/hexane.

- Compare DSC thermograms to identify polymorphs.

- Cross-validate purity via elemental analysis (C, H, N) .

Q. What role does this compound play in peptide mimetics or chiral catalysts?

- Applications :

- Peptide Synthesis : The Cbz group serves as a temporary protecting group for amines, while the tetrahydro-2H-pyran moiety enhances conformational rigidity in peptidomimetics .

- Catalysis : The chiral center and rigid structure make it a precursor for dirhodium(II) carboxamidate catalysts, useful in enantioselective Diels–Alder reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。